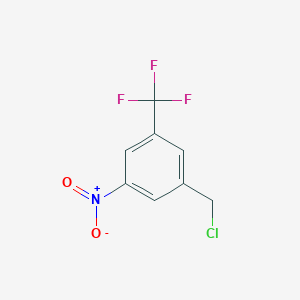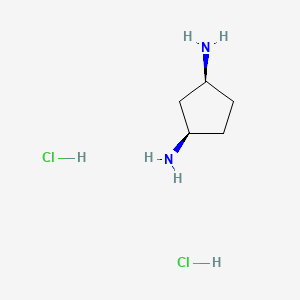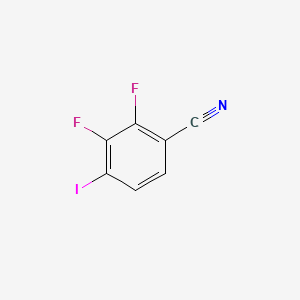
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride
Descripción general
Descripción
“2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” is a chemical compound with the CAS Number: 1690144-21-8. It has a molecular weight of 226.71 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Synthesis Analysis
The synthesis of isoindoline derivatives, which includes “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride”, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” is represented by the InChI code: 1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m0./s1 . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), a hydrogen atom (H), and a carbon atom © in the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride” include a molecular weight of 226.71 . It is a powder that is stored at 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, such as 2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride, have been investigated for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses, indicating potential use in antiviral drug development .
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is significant due to their ability to modulate biochemical pathways involved in inflammation. This makes them valuable in the research for new anti-inflammatory agents .
Anticancer Research
Indole compounds have been found to possess anticancer activities. Their ability to bind with high affinity to multiple receptors makes them candidates for developing new chemotherapeutic agents .
Anti-HIV Research
The structural complexity of indole derivatives allows them to be used in the search for new anti-HIV medications. Their interaction with viral components can lead to the development of novel inhibitors .
Antioxidant Properties
The indole nucleus is associated with antioxidant properties, which are crucial in combating oxidative stress in cells. This application is important in researching diseases where oxidative stress is a contributing factor .
Antimicrobial and Antitubercular Activities
Indole derivatives have shown promise in antimicrobial and antitubercular activities. Their effectiveness against Mycobacterium tuberculosis and other bacterial strains is being explored for new treatment options .
Antidiabetic Potential
Research into the antidiabetic effects of indole derivatives is ongoing. Their influence on metabolic pathways could lead to new approaches in diabetes management .
Antimalarial Activity
The fight against malaria has led to the exploration of indole derivatives as potential antimalarial agents. Their efficacy in inhibiting the growth of Plasmodium species is a key area of study .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-10-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQAQTSNCMFWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





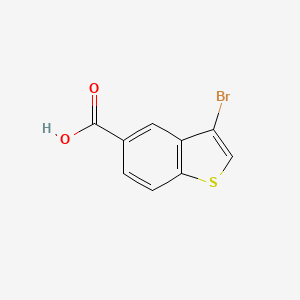

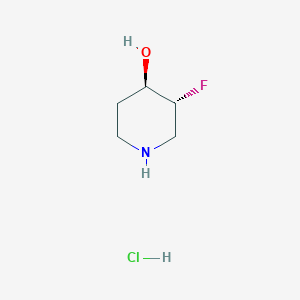
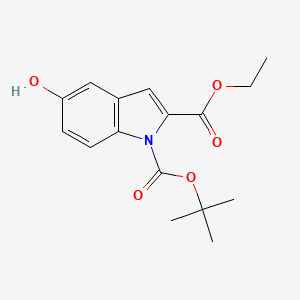
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)
